![molecular formula C33H57N3O9 B1674290 Fusafungine CAS No. 1393-87-9](/img/structure/B1674290.png)
Fusafungine
描述
富萨芬净是一种抗生素化合物,源自子囊菌属真菌Fusarium lateritium。 它是一种由交替排列的D-α-羟基戊酸和L-N-甲基氨基酸残基组成的恩尼阿廷环六肽混合物 。 富萨芬净因其抗菌和抗炎特性,主要用于治疗鼻咽感染 .
准备方法
富萨芬净由Fusarium lateritium发酵生产。 发酵液用合适的溶剂萃取,然后通过各种色谱技术纯化提取物 。 进一步纯化可以通过将碳氢化合物溶液用甲醇-水混合物反萃取,然后加入水结晶来实现 .
化学反应分析
富萨芬净经历了几种类型的化学反应,包括:
氧化: 富萨芬净可以被氧化形成各种氧化衍生物。
还原: 还原反应可以生成富萨芬净的还原形式。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂 。 这些反应形成的主要产物通常是具有改变的生物活性的修饰恩尼阿廷衍生物 .
科学研究应用
Medical Applications
Fusafungine has been primarily utilized in the treatment of upper respiratory tract infections (URTIs). Clinical studies have demonstrated its efficacy in reducing symptoms associated with these infections, which are often complicated by bacterial superinfections. A significant study involving 166 patients indicated that treatment with this compound resulted in a substantial reduction of URTI symptoms, with 92.1% of physicians rating the treatment as excellent or good .
Key Findings:
- Efficacy: Significant symptom reduction was noted (p < 0.001).
- Acceptability: 77.7% of patients required no further treatment after seven days.
- Tolerability: Extremely well tolerated, with poor acceptability reported by only one patient.
Antimicrobial Properties
This compound exhibits bacteriostatic activity against various microorganisms responsible for respiratory infections. Its mechanism includes anti-inflammatory effects, which are believed to involve the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . This dual action enhances its therapeutic profile in managing infections where inflammation plays a critical role.
Clinical Studies:
- A randomized double-blind study showed that this compound significantly alleviated symptoms of rhinitis and pharyngitis compared to placebo .
- In a multicenter study, improvements in symptoms like dysphagia and nasal obstruction were documented, with substantial regression noted in many cases .
Potential Agricultural Uses
Research has also explored this compound's antifungal properties for agricultural applications. Its effectiveness as a biopesticide has been investigated due to its ability to combat fungal pathogens that affect crops. This aspect is particularly relevant given the rising concerns over chemical pesticides' environmental impact and the need for sustainable agricultural practices.
Research on Resistance Mechanisms
As antibiotic resistance becomes increasingly problematic, this compound's unique mechanisms present an opportunity for developing new therapeutic strategies. Studies have focused on its action against resistant strains of bacteria and fungi, highlighting its potential role in combating resistant infections .
Table 1: Summary of Clinical Studies on this compound
Study Reference | Study Design | Sample Size | Treatment Duration | Key Findings |
---|---|---|---|---|
Abruzzi, 1968 | Double-blind placebo-controlled | 200 | 7 days | Significant symptom reduction in URTIs |
Feutren, 1980 | Open multicenter study | 2002 | Varied | High rates of symptom improvement across multiple categories |
Samolinski, 1997 | Open multicenter study | Not specified | Varied | Documented improvements in dysphagia and nasal obstruction |
Table 2: Mechanisms of Action
Mechanism | Description |
---|---|
Bacteriostatic Activity | Inhibits bacterial growth through interference with protein synthesis |
Anti-inflammatory Effects | Reduces inflammation by inhibiting pro-inflammatory cytokines |
Antifungal Properties | Effective against various fungal pathogens; potential biopesticide use |
Case Study 1: Efficacy in Upper Respiratory Tract Infections
A multi-center study assessed the effectiveness of this compound in adults with URTIs. Patients reported significant symptom relief after treatment, with most not requiring further medical intervention post-treatment.
Case Study 2: Antimicrobial Resistance
Research into this compound's efficacy against antibiotic-resistant strains has shown promising results, suggesting its potential role in future therapeutic regimens aimed at resistant infections.
作用机制
富萨芬净通过多种机制发挥作用:
抗菌活性: 富萨芬净对引起呼吸道感染的多种微生物表现出抑菌活性.
抗炎活性: 富萨芬净抑制促炎细胞因子的产生,例如肿瘤坏死因子-α、白介素-1和白介素-6。
分子靶点: 富萨芬净靶向细菌细胞膜,破坏其完整性和功能.
相似化合物的比较
生物活性
Fusafungine is a bacteriostatic agent with notable anti-inflammatory properties, primarily used in the treatment of upper respiratory tract infections. Its biological activity has been extensively studied, revealing its efficacy against various bacterial strains and its impact on inflammatory responses.
This compound operates through multiple mechanisms:
- Bacteriostatic Effect : It inhibits the growth of bacteria such as Streptococcus pneumoniae, Staphylococcus aureus, and Branhamella catarrhalis .
- Anti-inflammatory Activity : Studies indicate that this compound can significantly reduce the production of pro-inflammatory cytokines. Specifically, it has been shown to inhibit IL-1 by 80% and TNF-alpha by 68% in macrophages, suggesting a strong anti-inflammatory potential .
- Impact on Immune Response : this compound enhances the activity of natural killer (NK) cells and promotes IL-2 production, which may contribute to its therapeutic effects in infections .
Case Studies and Clinical Trials
- Acute Rhinopharyngitis : A pooled analysis of clinical trials demonstrated that this compound led to a 61.5% improvement in nasal symptoms over four days compared to 46.8% with placebo . In a multicenter trial involving 1300 patients, this compound was reported to have very good efficacy in treating both viral and bacterial infections without significant differences in outcomes between the two types .
- Rhinosinusitis : In an animal model study involving rabbits with induced bacterial rhinosinusitis, this compound treatment resulted in significant recovery from inflammation and reduced bacterial load within the nasal cavities . Histopathological assessments confirmed decreased inflammation after treatment.
- Comparison with Other Treatments : In studies comparing this compound with non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics, no significant differences in effectiveness were observed, indicating that this compound could be a viable monotherapy option for respiratory infections .
Side Effects and Safety Profile
Despite its efficacy, this compound is associated with certain risks:
- Adverse Reactions : There have been reports of hypersensitivity reactions, including anaphylaxis, leading to fatalities in some cases . The European Medicines Agency (EMA) noted six fatal cases post-marketing, primarily related to allergic reactions .
- Tolerance : In clinical studies, tolerance was rated as very good in 56% of cases and good in 40%, with only 4% reporting poor tolerance .
Summary of Findings
Study Type | Efficacy (%) | Side Effects (%) | Notes |
---|---|---|---|
Acute Rhinopharyngitis | 61.5 | 4 | Significant improvement over placebo |
Rhinosinusitis (Animal Study) | N/A | N/A | Decreased inflammation and bacterial load |
Multicenter Trial (1300 patients) | N/A | 12 | No difference between viral/bacterial efficacy |
属性
IUPAC Name |
(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZMDSVSLSIMSC-OGLSAIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912008 | |
Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393-87-9, 11113-62-5 | |
Record name | Fusafungine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enniatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fusafungine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08965 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fusafungine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。